

Solubility of cis-Octahydro-1H-isoindole hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

cis-Octahydro-1H-isoindole
hydrochloride

Cat. No.:

B575411

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This technical guide provides a comprehensive overview of the solubility of **cis-octahydro-1H-isoindole hydrochloride** in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on known qualitative solubility, the factors influencing the solubility of amine hydrochlorides, and a detailed, generalized experimental protocol for determining solubility.

Physicochemical Properties

cis-Octahydro-1H-isoindole hydrochloride is an organic compound used as an intermediate in chemical synthesis, including for hormone drugs and in antibiotic research.[1] A summary of its key physicochemical properties is presented in Table 1.



Property	Value	Source
Molecular Formula	C8H16CIN	[2]
Molecular Weight	161.67 g/mol	[2]
Appearance	Colorless to light yellow crystal/solid	[1]
Melting Point	~75-80 °C (for the free base)	[1]
Boiling Point	189 °C (lit., for the free base)	[1]
CAS Number	161829-92-1	[3][4]

Solubility Profile

Specific quantitative solubility data for **cis-octahydro-1H-isoindole hydrochloride** in a range of organic solvents is not readily available in the cited literature. However, qualitative solubility information has been reported.

Solvent	Solubility	Source
Ethanol	Soluble	[1]
Acetone	Soluble	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	[1]

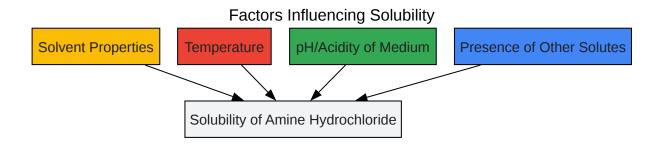
The solubility of amine salts is influenced by the polarity of the solvent. Generally, amine hydrochlorides, being salts, exhibit higher solubility in polar solvents.

Factors Influencing Solubility of Amine Hydrochlorides

The solubility of amine hydrochlorides, such as **cis-octahydro-1H-isoindole hydrochloride**, in organic solvents is governed by several factors. Understanding these factors is crucial for predicting and manipulating solubility in various applications.



- Solvent Polarity: The "like dissolves like" principle is a key determinant.[5] Polar solvents are generally more effective at dissolving ionic salts like amine hydrochlorides.
- Temperature: The solubility of most solid compounds, including amine hydrochlorides, tends to increase with temperature.[6]
- pH of the Solution: While more relevant in aqueous solutions, the acidic or basic nature of an organic solvent can influence the ionization state of the amine hydrochloride and thus its solubility.[6]
- Presence of Other Solutes: The presence of other substances in the solvent can either increase ("salting in") or decrease ("salting out") the solubility of the target compound.



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Caption: Logical relationship of factors influencing solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like **cis-octahydro-1H-isoindole hydrochloride** in an organic solvent, based on the widely used shake-flask method.[7][8]

Objective: To determine the equilibrium solubility of **cis-octahydro-1H-isoindole hydrochloride** in a specific organic solvent at a given temperature.

Materials:

cis-Octahydro-1H-isoindole hydrochloride



- Selected organic solvent(s) of appropriate purity
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Analytical balance
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of cis-octahydro-1H-isoindole hydrochloride to a series of vials.
 The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
 - Add a known volume of the selected organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- · Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature.
 - Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.



 Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

· Quantification:

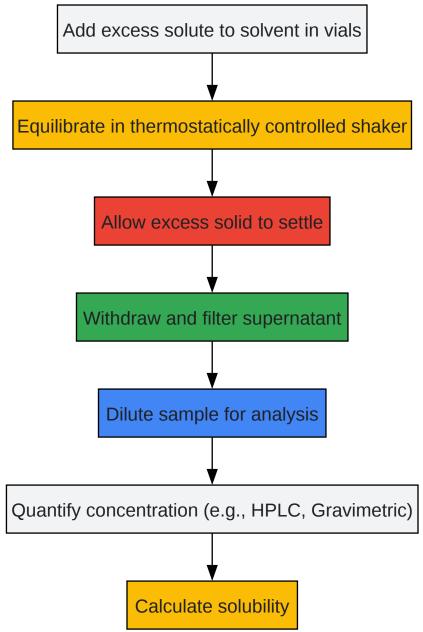
- Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
- Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
- Alternatively, for a gravimetric determination, a known volume of the filtered supernatant can be evaporated to dryness in a pre-weighed container, and the mass of the residue is measured.[9]

Calculation:

- Calculate the concentration of cis-octahydro-1H-isoindole hydrochloride in the original saturated solution based on the analytical results and the dilution factor.
- Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.



Experimental Workflow for Solubility Determination



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Caption: Shake-flask method for solubility determination.

Conclusion

While specific quantitative solubility data for **cis-octahydro-1H-isoindole hydrochloride** in organic solvents is scarce in the public domain, this guide provides a framework for understanding and determining its solubility. The qualitative data indicates solubility in common



polar organic solvents. For precise quantitative measurements, the provided generalized experimental protocol based on the shake-flask method can be employed. A thorough understanding of the factors influencing solubility is essential for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound.

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